molecular formula C8H17NO3 B13563223 Tert-butyl 2-amino-3-hydroxybutanoate

Tert-butyl 2-amino-3-hydroxybutanoate

Cat. No.: B13563223
M. Wt: 175.23 g/mol
InChI Key: XASPGLPXANLVTJ-UHFFFAOYSA-N
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Description

(2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate is a chiral compound with significant importance in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of tert-butyl 2-oxo-3-hydroxybutanoate with an appropriate amine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of (2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-Methyl 2-amino-3-hydroxybutanoate
  • (2R,3R)-Ethyl 2-amino-3-hydroxybutanoate

Uniqueness

(2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it distinct from similar compounds like (2R,3R)-Methyl 2-amino-3-hydroxybutanoate, which has a smaller methyl group and different chemical behavior.

Properties

IUPAC Name

tert-butyl 2-amino-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASPGLPXANLVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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